N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide
Description
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydrobenzimidazol-1-yl)-N-(methoxymethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-5-17-11-10-12-18(6-2)23(17)26(16-28-4)22(27)15-25-20-14-9-8-13-19(20)24-21(25)7-3/h8-14,21,24H,5-7,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXZOIGIYBACPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC2=CC=CC=C2N1CC(=O)N(COC)C3=C(C=CC=C3CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antitumor, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is often associated with various biological activities. Its molecular formula is , and it possesses a methoxymethyl group that may enhance its solubility and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to the one demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 1 µg/mL for Staphylococcus aureus and 3.9 µg/mL for other strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | < 1 |
| 3ad | Candida albicans | 3.9 - 7.8 |
| 3aq | Mycobacterium smegmatis | < 5 |
Antitumor Activity
The antitumor properties of benzimidazole derivatives are well-documented. In vitro studies have shown that certain compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values of approximately against HCC827 cells, indicating potent antitumor activity . The mechanism of action appears to involve the inhibition of cell proliferation.
Table 2: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, the compound may also exhibit anti-inflammatory effects. Research has indicated that certain benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1/COX-2), which are crucial in the inflammatory response . This inhibition can lead to reduced edema and pain in inflammatory conditions.
Table 3: Anti-inflammatory Activity
| Compound | COX Inhibition (%) | Comparison Drug |
|---|---|---|
| Compound C | >80% | Sodium Diclofenac |
| Compound D | >75% | Ibuprofen |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study focused on the efficacy of benzimidazole derivatives against resistant strains of bacteria showed that modifications in the side chains significantly enhanced their antimicrobial properties.
- Antitumor Mechanism : Another investigation into the cellular mechanisms revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways.
- Inflammation Model : In vivo models demonstrated that administration of these compounds resulted in significant reductions in inflammatory markers compared to control groups.
Comparison with Similar Compounds
Research Findings and Gaps
- Biological Efficacy : While propachlor and etobenzanid are well-characterized herbicides , the target compound’s pesticidal mechanism remains unelucidated in the provided evidence. Further studies on its enzyme targets (e.g., acetylcholinesterase inhibition) are needed.
- Synthetic Optimization : highlights copper-catalyzed 1,3-dipolar cycloaddition for triazole-acetamides , but the target’s benzimidazole incorporation likely requires alternative methods, such as cyclocondensation of o-phenylenediamine derivatives.
Preparation Methods
Benzo[d]Imidazole Core Synthesis
The 2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl group is synthesized via condensation of o-phenylenediamine with ethyl propionate under acidic conditions. For example, heating o-phenylenediamine (1.0 equiv) with ethyl propionate (1.2 equiv) in acetic acid at 80°C for 12 hours yields 2-ethyl-1H-benzo[d]imidazole, which is subsequently reduced using sodium borohydride in methanol to form the 2,3-dihydro derivative.
Key Reaction Parameters
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| o-Phenylenediamine | Acetic acid | 80°C | 12 h | 78% |
| Ethyl propionate | Methanol | 25°C | 2 h | 85% |
N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Amine Preparation
This intermediate is synthesized via a reductive amination approach. 2,6-Diethylaniline is reacted with formaldehyde and sodium cyanoborohydride in methanol to introduce the methoxymethyl group. A two-step protocol ensures selectivity:
- Methoxymethylation : 2,6-Diethylaniline (1.0 equiv) reacts with paraformaldehyde (1.5 equiv) in methanol under reflux (4 hours).
- Reduction : Sodium cyanoborohydride (1.2 equiv) is added at 0°C, followed by stirring at 25°C for 6 hours.
Characterization Data
- 1H NMR (CDCl3) : δ 1.22 (t, 6H, CH2CH3), 2.58 (q, 4H, CH2CH3), 3.35 (s, 3H, OCH3), 4.10 (s, 2H, NCH2O), 6.95–7.25 (m, 3H, aromatic).
Acetamide Bond Formation
The final step involves coupling the benzo[d]imidazole acetic acid derivative with N-(2,6-diethylphenyl)-N-(methoxymethyl)amine. Two methods are prevalent:
Carbamoyl Chloride Mediated Coupling
Adapting methodologies from US20150126734A1, the carboxylic acid (1.0 equiv) is converted to its carbamoyl chloride using thionyl chloride (2.0 equiv) in dichloromethane at 0°C. The intermediate is then reacted with the amine (1.1 equiv) in the presence of 1-methylimidazole (1.5 equiv) as a catalyst.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | 1-Methylimidazole |
| Temperature | 0°C → 25°C |
| Time | 30 minutes |
| Yield | 72% |
Active Ester Coupling
WO2016170544A1 describes the use of pentafluorophenyl esters for amide bond formation. The benzo[d]imidazole acetic acid (1.0 equiv) is activated with pentafluorophenol (1.2 equiv) and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) in tetrahydrofuran (THF). The active ester is isolated and reacted with the amine (1.1 equiv) in dichloromethane at 25°C for 12 hours.
Comparative Efficiency
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Carbamoyl chloride | 95 | 72 |
| Active ester | 98 | 85 |
Purification and Crystallization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol/water (9:1). The amorphous form is obtained by anti-solvent precipitation using n-pentane in dichloromethane at -40°C.
Thermal Stability Analysis
| Form | Melting Point (°C) | Solubility (mg/mL, EtOH) |
|---|---|---|
| Crystalline | 148–150 | 12.5 |
| Amorphous | N/A | 45.8 |
Challenges and Optimization
- Steric Hindrance : The 2,6-diethylphenyl group impedes nucleophilic attack during amide formation. Using bulky bases like N-methylmorpholine improves reaction rates.
- Moisture Sensitivity : The methoxymethyl group is prone to hydrolysis. Reactions must be conducted under anhydrous conditions with molecular sieves.
- Byproduct Formation : Over-alkylation of the benzoimidazole ring is mitigated by controlling reaction stoichiometry and temperature.
Q & A
Basic Question: What are the recommended synthetic routes for N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the benzo[d]imidazole core via cyclization of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions .
- Step 2: Introduction of the acetamide moiety using nucleophilic substitution or coupling reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") may be employed for regioselective triazole formation in related structures .
- Step 3: Alkylation or methoxymethylation of the amine group using reagents like methoxymethyl chloride under basic conditions (e.g., NaH or K₂CO₃) .
Critical Conditions:
- Temperature control (e.g., room temperature for CuAAC to avoid side reactions) .
- Solvent selection (e.g., tert-butanol/water mixtures for click chemistry to enhance solubility and yield) .
- Purification: Column chromatography or recrystallization (ethanol/water) to isolate high-purity products .
Advanced Question: How can researchers resolve contradictions in reported yields or by-products during the synthesis of analogous acetamide derivatives?
Methodological Answer:
Discrepancies often arise from:
- Reagent Purity: Trace moisture in solvents or reagents (e.g., Cu(OAc)₂ in click chemistry) can reduce catalytic efficiency. Use anhydrous solvents and freshly distilled amines .
- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation. For example, hexane:ethyl acetate (8:2) is a reliable solvent system for TLC in acetamide syntheses .
- By-product Analysis: Use LC-MS or ¹H/¹³C NMR to identify impurities. For example, unreacted azides or oxidized by-products (e.g., sulfoxides) may require adjusting stoichiometry or adding antioxidants .
Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- IR Spectroscopy: Identify carbonyl (C=O, ~1670–1700 cm⁻¹) and N-H stretches (~3260–3300 cm⁻¹) to confirm acetamide and imidazole groups .
- ¹H/¹³C NMR: Key signals include:
- Methoxymethyl protons (δ ~3.3–3.5 ppm, singlet) .
- Benzo[d]imidazole aromatic protons (δ ~7.0–8.0 ppm) .
- Diethylphenyl methyl/methylene groups (δ ~1.2–1.4 ppm and ~2.4–2.6 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out structural isomers .
Advanced Question: How can computational methods optimize reaction pathways or predict biological activity for this compound?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, simulate the activation energy of CuAAC steps to optimize catalyst loading .
- Molecular Docking: Predict binding affinity to biological targets (e.g., herbicide-associated enzymes like ALS for alachlor analogs). Software like AutoDock Vina can model interactions with active sites .
- SAR Studies: Modify substituents (e.g., methoxymethyl or diethylphenyl groups) and use QSAR models to correlate structural features with activity .
Basic Question: What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage: Keep under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the methoxymethyl group .
- Light Sensitivity: Store in amber vials to avoid photodegradation of the benzoimidazole core .
- Handling: Use anhydrous solvents (e.g., DMF or CHCl₃) for solubility and minimize exposure to moisture during synthesis .
Advanced Question: How can researchers design experiments to elucidate the mechanism of action in biological systems?
Methodological Answer:
- In Vitro Assays:
- In Vivo Models: Use Arabidopsis thaliana or Daphnia magna for ecotoxicity profiling, given structural similarities to herbicides like alachlor .
- Metabolic Stability: Incubate with liver microsomes and analyze metabolites via LC-MS/MS to assess oxidative degradation pathways .
Basic Question: What analytical methods are suitable for assessing purity, and what acceptance criteria should be applied?
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10). Purity ≥95% by area normalization at 254 nm .
- Elemental Analysis: Carbon and nitrogen content should align with theoretical values within ±0.4% .
- Melting Point: Sharp range (≤2°C) confirms crystallinity and absence of polymorphs .
Advanced Question: How can kinetic studies improve the scalability of synthesis for this compound?
Methodological Answer:
- Rate Determination: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., imidazole cyclization) .
- Process Optimization:
- Switch from batch to flow chemistry for exothermic steps (e.g., alkylation) to enhance heat dissipation .
- Catalyst recycling (e.g., Cu(OAc)₂ in click chemistry) via membrane filtration to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
